Cas no 13324-83-9 (2-(2-thienyl)-2,3-dihydro-1H-quinazolin-4-one)

2-(2-thienyl)-2,3-dihydro-1H-quinazolin-4-one 化学的及び物理的性質
名前と識別子
-
- 2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one
- 2-(thiophen-2-yl)-1,2,3,4-tetrahydroquinazolin-4-one
- 2-(2-thienyl)-1,2,3-trihydroquinazolin-4-one
- 2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one
- MLS000027650
- Oprea1_245762
- 4(1H)-Quinazolinone, 2,3-dihydro-2-(2-thienyl)-
- HMS1662P01
- HMS2291B07
- SBB062547
- STK529351
- SMR000038126
- 2-(2-Thienyl)-2,3-dihydroquinazoline-4(1H)-one
- 2-(2-thienyl)-2,3-dihydro-1H-quinazolin-4-one
-
- MDL: MFCD00111967
- インチ: 1S/C12H10N2OS/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7,11,13H,(H,14,15)
- InChIKey: ZYBQITBKNGCUHV-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1C1NC(C2C=CC=CC=2N1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 284
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 69.4
2-(2-thienyl)-2,3-dihydro-1H-quinazolin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-6313-50MG |
2-(thiophen-2-yl)-1,2,3,4-tetrahydroquinazolin-4-one |
13324-83-9 | >90% | 50mg |
£102.00 | 2025-02-09 | |
abcr | AB160239-10 g |
2-(2-Thienyl)-1,2,3-trihydroquinazolin-4-one |
13324-83-9 | 10g |
€325.00 | 2023-05-08 | ||
abcr | AB160239-10g |
2-(2-Thienyl)-1,2,3-trihydroquinazolin-4-one; . |
13324-83-9 | 10g |
€325.00 | 2025-03-19 | ||
Key Organics Ltd | MS-6313-10MG |
2-(thiophen-2-yl)-1,2,3,4-tetrahydroquinazolin-4-one |
13324-83-9 | >90% | 10mg |
£63.00 | 2025-02-09 | |
abcr | AB160239-1 g |
2-(2-Thienyl)-1,2,3-trihydroquinazolin-4-one |
13324-83-9 | 1g |
€132.50 | 2023-05-08 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZF093-1G |
2-(2-thienyl)-2,3-dihydro-1H-quinazolin-4-one |
13324-83-9 | 95% | 1g |
¥ 1,188.00 | 2023-03-15 | |
Key Organics Ltd | MS-6313-1MG |
2-(thiophen-2-yl)-1,2,3,4-tetrahydroquinazolin-4-one |
13324-83-9 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | MS-6313-20MG |
2-(thiophen-2-yl)-1,2,3,4-tetrahydroquinazolin-4-one |
13324-83-9 | >90% | 20mg |
£76.00 | 2023-04-19 | |
abcr | AB160239-2 g |
2-(2-Thienyl)-1,2,3-trihydroquinazolin-4-one |
13324-83-9 | 2g |
€167.50 | 2023-05-08 | ||
abcr | AB160239-5 g |
2-(2-Thienyl)-1,2,3-trihydroquinazolin-4-one |
13324-83-9 | 5g |
€290.00 | 2023-05-08 |
2-(2-thienyl)-2,3-dihydro-1H-quinazolin-4-one 関連文献
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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10. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
2-(2-thienyl)-2,3-dihydro-1H-quinazolin-4-oneに関する追加情報
Introduction to 2-(2-thienyl)-2,3-dihydro-1H-quinazolin-4-one (CAS No. 13324-83-9)
2-(2-thienyl)-2,3-dihydro-1H-quinazolin-4-one, with the CAS number 13324-83-9, is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a quinazoline core and a thiophene substituent. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of 2-(2-thienyl)-2,3-dihydro-1H-quinazolin-4-one consists of a six-membered quinazoline ring fused with a five-membered thiophene ring. The presence of these rings imparts specific electronic and steric properties that can influence its interactions with biological targets. The compound's molecular formula is C14H10N2O, and it has a molecular weight of approximately 230.24 g/mol.
Recent studies have explored the pharmacological properties of 2-(2-thienyl)-2,3-dihydro-1H-quinazolin-4-one. One notable area of research is its potential as an anticancer agent. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation.
In addition to its anticancer properties, 2-(2-thienyl)-2,3-dihydro-1H-quinazolin-4-one has been investigated for its anti-inflammatory and analgesic activities. Preclinical studies have demonstrated that it can effectively reduce inflammation in animal models of inflammatory diseases. The compound's ability to modulate inflammatory cytokines and mediators suggests its potential use in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 2-(2-thienyl)-2,3-dihydro-1H-quinazolin-4-one has been optimized through various synthetic routes, allowing for efficient large-scale production. One common method involves the reaction of 4-chloroacetylbenzonitrile with 5-aminothiophene in the presence of a suitable base. This synthetic approach provides high yields and purity, making it suitable for both research and industrial applications.
The physicochemical properties of 2-(2-thienyl)-2,3-dihydro-1H-quinazolin-4-one are also important considerations for its use in pharmaceutical formulations. It is generally stable under standard laboratory conditions but may require protection from light and moisture to maintain its integrity. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
To further enhance the therapeutic potential of 2-(2-thienyl)-2,3-dihydro-1H-quinazolin-4-one, researchers are exploring various prodrug strategies and drug delivery systems. Prodrugs can improve the bioavailability and pharmacokinetic properties of the compound, while targeted drug delivery systems can enhance its efficacy by delivering the drug directly to the site of action.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(2-thienyl)-2,3-dihydro-1H-quinazolin-4-one in human subjects. Early results from phase I trials have shown promising outcomes with minimal adverse effects. These findings provide a strong foundation for advancing this compound into later stages of clinical development.
In conclusion, 2-(2-thienyl)-2,3-dihydro-1H-quinazolin-4-one (CAS No. 13324-83-9) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical applications, this compound holds significant promise for addressing unmet medical needs in various disease areas.
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